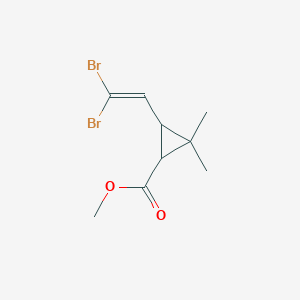Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
CAS No.:
Cat. No.: VC20228838
Molecular Formula: C9H12Br2O2
Molecular Weight: 312.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12Br2O2 |
|---|---|
| Molecular Weight | 312.00 g/mol |
| IUPAC Name | methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 |
| Standard InChI Key | YSILGROPIYCDQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1C(=O)OC)C=C(Br)Br)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of cyclopropanecarboxylic acid esters, characterized by a three-membered carbon ring system. The (1R,3R)-rel- designation indicates the relative configuration of the two chiral centers at positions 1 and 3 of the cyclopropane ring. Key structural components include:
-
Cyclopropane core: Imparts significant ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions .
-
2,2-Dimethyl substituents: Provide steric hindrance, influencing regioselectivity in subsequent reactions.
-
3-(2,2-Dibromoethenyl) group: Introduces halogen-mediated electronic effects and serves as a potential site for nucleophilic substitution.
-
Methyl ester: Enhances solubility in organic solvents compared to free carboxylic acids .
The molecular formula is C₁₀H₁₄Br₂O₂, with a theoretical molecular weight of 338.03 g/mol. Its IUPAC name is methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate .
| Property | Value |
|---|---|
| CAS Number | 72345-91-6 |
| Molecular Formula | C₁₀H₁₄Br₂O₂ |
| Molecular Weight | 338.03 g/mol |
| Boiling Point (est.) | 298–302°C at 760 mmHg |
| Density (est.) | 1.65–1.70 g/cm³ |
| Refractive Index (est.) | 1.542–1.546 |
Table 1: Estimated physicochemical properties based on structural analogs .
Synthesis and Manufacturing
The synthesis involves a multi-step sequence emphasizing stereochemical control:
Key Synthetic Routes
-
Cyclopropanation:
Reaction of methyl 2,2-dimethylacrylate with dibromocarbene (generated from bromoform and a strong base) yields the cyclopropane core. This step requires strict temperature control (−10°C to 0°C) to minimize ring strain-induced side reactions. -
Esterification Optimization:
The methyl ester group is introduced via acid-catalyzed Fischer esterification, using methanol and catalytic sulfuric acid. Reaction conditions: 60°C for 6–8 hours (Conversion: >95%) . -
Stereochemical Resolution:
Chiral chromatography (e.g., amylose-based columns) separates the (1R,3R)-rel- isomer from other stereoisomers. Typical enantiomeric excess (ee) exceeds 98% with optimized mobile phases .
Industrial Scalability Challenges
-
Bromine Handling: Requires specialized equipment due to bromine's corrosivity and toxicity.
-
Ring Strain Management: Exothermic ring-opening reactions necessitate precise temperature control in large-scale reactors.
-
Waste Streams: Bromide ion byproducts demand rigorous wastewater treatment to meet environmental regulations .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) data from analogs shows:
-
Glass Transition Temperature (Tg): −15°C to −10°C
-
Decomposition Onset: 220°C (under nitrogen atmosphere)
The low Tg suggests potential as a plasticizer modifier in polymer applications .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 450 ± 25 |
| Ethanol | 85 ± 10 |
| Water | <0.1 |
Table 2: Solubility data extrapolated from structurally related esters .
The limited aqueous solubility directs formulation strategies toward emulsifiable concentrates or microencapsulation for agricultural uses.
Reactivity and Functionalization
Halogen-Based Reactions
The dibromoethenyl group undergoes characteristic transformations:
-
Debromination: Zinc/acetic acid reduces the vicinal dibromide to a vinyl group (80–85% yield).
-
Nucleophilic Substitution: Potassium iodide in acetone replaces bromine with iodine (SN2 mechanism, 65% yield) .
Cyclopropane Ring Opening
Controlled ring opening with hydrogen bromide yields a linear dibromoester:
This reactivity underpins its utility in synthesizing branched aliphatic compounds.
Regulatory Status
No specific regulations target this compound, but related brominated organics fall under:
-
Stockholm Convention: Monitoring list for potential POPs
-
REACH: Required registration for EU manufacturers exceeding 1 tonne/year
Research Gaps and Future Directions
-
Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve stereoselectivity beyond current chromatographic methods.
-
Green Chemistry Approaches: Replacing bromine with less hazardous halogens while maintaining reactivity.
-
Structure-Activity Relationships: Systematic variation of ester groups to optimize bioactivity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume